molecular formula C29H36O4 B14323881 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol CAS No. 110199-19-4

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol

Cat. No.: B14323881
CAS No.: 110199-19-4
M. Wt: 448.6 g/mol
InChI Key: SLRAWEFHXZPCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenolic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Etherification: The initial step involves the formation of ether linkages through the reaction of phenolic compounds with ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can be reduced to form ethers or alcohols using reducing agents like LiAlH4.

    Substitution: The phenolic core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: HNO3 (Nitric acid) for nitration, H2SO4 (Sulfuric acid) for sulfonation

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Ethers, alcohols

    Substitution: Nitro compounds, sulfonic acids

Scientific Research Applications

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenolic core can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The ether linkages may enhance the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,4-bis(1-methyl-1-phenylethyl)
  • Phenol, 2,4-bis(1-phenylethyl)
  • Phenol, 2,4-bis(1,1-dimethylethyl)

Uniqueness

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol is unique due to its multiple ether linkages and the specific arrangement of the phenolic core with 1-phenylethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

110199-19-4

Molecular Formula

C29H36O4

Molecular Weight

448.6 g/mol

IUPAC Name

2-[2-[2-[5-methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C29H36O4/c1-22-20-29(33-19-18-32-17-16-31-15-14-30)28(24(3)26-12-8-5-9-13-26)21-27(22)23(2)25-10-6-4-7-11-25/h4-13,20-21,23-24,30H,14-19H2,1-3H3

InChI Key

SLRAWEFHXZPCAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)OCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.